molecular formula C16H19ClN2 B5713215 2-Azepan-1-yl-7-chloro-4-methylquinoline

2-Azepan-1-yl-7-chloro-4-methylquinoline

Cat. No.: B5713215
M. Wt: 274.79 g/mol
InChI Key: SPYJGTMBEXKIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepan-1-yl-7-chloro-4-methylquinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of an azepane ring attached to the quinoline core, which is substituted with a chlorine atom at the 7th position and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-7-chloro-4-methylquinoline can be achieved through several methods. One common approach involves the reaction of 7-chloro-4-methylquinoline with azepane under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-7-chloro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-7-chloro-4-methylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azepan-1-yl-7-chloro-4-methylquinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the azepane ring enhances its solubility and ability to interact with biological targets, while the chlorine and methyl substitutions provide additional sites for chemical modification .

Properties

IUPAC Name

2-(azepan-1-yl)-7-chloro-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-12-10-16(19-8-4-2-3-5-9-19)18-15-11-13(17)6-7-14(12)15/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYJGTMBEXKIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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